4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15) |
InChI Key |
LPJWYURCASJLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=NC=C(C(=N1)CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Hydroxy Pyrimidine-2-carboxylic Acid as a Key Intermediate
A foundational intermediate in the synthesis of substituted pyrimidine carboxylic acids is 5-hydroxy pyrimidine-2-carboxylic acid . A robust, two-step synthetic route has been developed and patented (CN103880757A), which can be adapted or serve as a precursor for preparing more complex derivatives such as 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid.
Step 1: Formation of 5-Benzyloxy-2-cyanopyrimidine
- Reactants: Bromo-5-2-cyanopyrimidine and phenylcarbinol.
- Catalysts: Cesium carbonate, cuprous iodide, and 1,10-phenanthroline.
- Solvent: Toluene.
- Conditions: Heated at 80–110 °C for 4–12 hours.
- Outcome: 5-benzyloxy-2-cyanopyrimidine formed with ~90% yield.
Step 2: Hydrolysis and Acidification to 5-Hydroxy Pyrimidine-2-carboxylic Acid
- Reactants: 5-benzyloxy-2-cyanopyrimidine and potassium hydroxide (or other strong bases).
- Conditions: Reaction in aqueous solution at 25–100 °C for approximately 8 hours.
- Work-up: Cooling, washing with dichloromethane to remove impurities, acidification to pH 3–4 using 1N hydrochloric acid.
- Outcome: Precipitation and isolation of 5-hydroxy pyrimidine-2-carboxylic acid with ~67% yield.
Table 1: Reaction Parameters and Yields for Synthesis of 5-Benzyloxy-2-cyanopyrimidine
| Parameter | Range/Value | Effect on Yield |
|---|---|---|
| Reaction temperature | 80–110 °C | Optimal at 110 °C |
| Reaction time | 4–12 hours | Complete conversion at 4–8 hours |
| Molar ratio (bromo-2-cyanopyrimidine : phenylcarbinol) | 1:1.5–1:3.5 | Higher ratios improve yield |
| Catalyst loading (CuI) | ≥10% w/w relative to substrate | Essential for catalysis |
| Catalyst loading (1,10-phenanthroline) | ≥20% w/w relative to substrate | Enhances reaction rate |
Table 2: Reaction Parameters and Yields for Hydrolysis to 5-Hydroxy Pyrimidine-2-carboxylic Acid
| Parameter | Range/Value | Effect on Yield |
|---|---|---|
| Base (KOH) molar ratio | 2:1 to 4:1 (base:substrate) | Optimal at 2:1 |
| Reaction temperature | 25–100 °C | 80 °C optimal |
| Reaction time | ~8 hours | Complete hydrolysis |
| pH adjustment | pH 3–4 (acidification) | Maximizes precipitation |
This route is characterized by relatively few steps, high overall yield, and scalability potential, making it a valuable method for preparing pyrimidine carboxylic acid intermediates.
Adaptation to this compound
Building on the above intermediate, the synthesis of This compound involves further functionalization:
- Alkylation at the 4-position : Introduction of the ethyl group can be achieved via selective alkylation of the pyrimidine ring, often by using ethyl halides under basic conditions or through transition-metal catalyzed coupling reactions.
- Introduction of the propoxymethyl group at the 2-position : This side chain can be introduced by nucleophilic substitution using propoxymethyl halides or via Williamson ether synthesis on a suitable precursor.
- Final carboxylation or retention of the carboxylic acid at the 5-position : Ensuring the carboxylic acid group remains intact during these substitutions is critical; protecting groups or mild reaction conditions may be employed.
While specific experimental details for this exact compound are sparse in the open literature, analogous pyrimidine derivatives have been synthesized using these strategies, supported by the general principles of heterocyclic chemistry.
Comparative Analysis of Preparation Methods
| Aspect | Two-Step Hydrolysis Route (Patent CN103880757A) | Alternative Methods (Literature) |
|---|---|---|
| Number of Steps | 2 | Typically 3–5 |
| Overall Yield | ~60% (90% × 67%) | Variable (40–80%) |
| Reaction Conditions | Moderate temperature, standard laboratory setup | Often require harsher conditions |
| Scalability | High | Moderate |
| Use of Catalysts | Cuprous iodide, 1,10-phenanthroline | Varies |
| Purification Methods | Crystallization, column chromatography | Chromatography, recrystallization |
The patented method offers an efficient, scalable route with fewer steps and good yields, suitable for industrial application.
Summary and Recommendations
- The preparation of This compound is best approached via synthesis of key intermediates such as 5-hydroxy pyrimidine-2-carboxylic acid.
- The two-step synthetic method involving formation of 5-benzyloxy-2-cyanopyrimidine followed by hydrolysis and acidification provides a high-yielding, scalable route.
- Subsequent selective alkylation and etherification steps introduce the ethyl and propoxymethyl substituents at the 4- and 2-positions, respectively.
- Optimization of reaction conditions, catalyst loadings, and purification protocols is essential to maximize yield and purity.
- This method is supported by patent literature and aligns with standard heterocyclic synthesis practices, ensuring professional and authoritative reliability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethyl and propoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyrimidine-5-carboxylic acid derivatives are compared below:
Key Research Findings
Lipophilicity and Solubility :
- The propoxymethyl group in the target compound improves lipophilicity compared to methoxymethyl analogs, facilitating cellular uptake while retaining solubility via the carboxylic acid group .
- Ethyl esters (e.g., ) exhibit higher logP values, making them suitable for prodrug strategies to enhance oral bioavailability .
Reactivity and Stability: Chlorine substituents () enable nucleophilic displacement reactions, useful for synthesizing derivatives with amines or thiols .
Biological Interactions: Amino groups () participate in hydrogen bonding with enzyme active sites, critical for kinase inhibition . Thioether groups () contribute to hydrophobic interactions in protein binding pockets .
Q & A
Basic Question: What are the common synthetic routes for 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step pathways, such as:
- Step 1: Alkylation or substitution at the pyrimidine ring’s 2-position using propoxymethyl groups. For example, thioether intermediates (e.g., methylthio groups) can be replaced via nucleophilic substitution under basic conditions .
- Step 2: Introduction of the ethyl group at the 4-position using ethylation reagents (e.g., ethyl iodide) in the presence of a base like NaH.
- Step 3: Carboxylic acid formation via hydrolysis of ester precursors (e.g., ethyl esters) using aqueous HCl or NaOH .
Critical Factors Affecting Yield:
- Temperature: Higher temperatures (80–100°C) accelerate substitution reactions but may promote side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for alkylation steps.
- Catalysts: Transition metals (e.g., Pd for cross-coupling) improve regioselectivity in complex substitutions .
Basic Question: How can researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm carboxylic acid functionality via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns to distinguish between isomers.
Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
Discrepancies in spectral data (e.g., NMR shifts, IR peaks) may arise from:
- Solvent Effects: Compare data acquired in the same solvent (e.g., DMSO-d6 vs. CDCl3).
- Tautomerism: Pyrimidine derivatives often exhibit tautomeric equilibria. Use variable-temperature NMR to identify dominant forms .
- Impurity Interference: Employ HPLC purification (>95% purity) and 2D NMR (COSY, HSQC) to assign signals unambiguously .
Case Study:
A 2025 study found δ 8.2 ppm (pyrimidine H) in DMSO-d6 but δ 8.0 ppm in CDCl3 due to solvent polarity differences .
Advanced Question: What strategies optimize the solubility of this compound for biological assays?
Methodological Answer:
- pH Adjustment: Use buffered solutions (pH 7–8) to deprotonate the carboxylic acid, enhancing aqueous solubility.
- Co-Solvents: Employ DMSO (≤10%) or ethanol for in vitro assays, ensuring compatibility with biological systems .
- Prodrug Design: Synthesize ester or amide derivatives (e.g., ethyl esters) with improved lipophilicity for cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
